molecular formula C10H9N3O3 B2441763 N-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide CAS No. 2305504-22-5

N-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide

Cat. No.: B2441763
CAS No.: 2305504-22-5
M. Wt: 219.2
InChI Key: MQXVRPOURPVSGI-UHFFFAOYSA-N
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Description

N-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide is a heterocyclic compound that features a furan ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl-1,3,4-oxadiazole-2-thiol . This intermediate can then be reacted with various amines and formaldehyde in ethanol to form Mannich bases . The final compound is obtained by reacting the Mannich base with propenamide under suitable conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the oxadiazole ring can yield various amine derivatives.

Scientific Research Applications

N-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide is unique due to its combination of the furan and oxadiazole rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-9(14)11-6-8-12-10(16-13-8)7-4-3-5-15-7/h2-5H,1,6H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXVRPOURPVSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NOC(=N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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